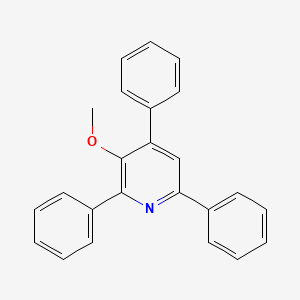![molecular formula C13H8N2 B14675758 1H-Acenaphtho[3,4-D]imidazole CAS No. 36723-13-4](/img/structure/B14675758.png)
1H-Acenaphtho[3,4-D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Acenaphtho[3,4-D]imidazole is a heterocyclic compound that features an imidazole ring fused with an acenaphthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Acenaphtho[3,4-D]imidazole can be synthesized through various methods. One common approach involves the condensation of acenaphthenequinone with ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate. This reaction typically occurs in ethanol under reflux conditions, yielding the desired imidazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Acenaphtho[3,4-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
1H-Acenaphtho[3,4-D]imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of advanced materials, including sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Acenaphtho[3,4-D]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and as a chelating agent. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing biochemical pathways .
Comparación Con Compuestos Similares
1H-Imidazole: A simpler imidazole compound with broad applications in chemistry and biology.
Acenaphthenequinone: A precursor in the synthesis of 1H-Acenaphtho[3,4-D]imidazole.
Other Imidazole Derivatives: Compounds like benzimidazole and pyrazole share structural similarities and exhibit diverse chemical properties.
Uniqueness: this compound stands out due to its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
36723-13-4 |
|---|---|
Fórmula molecular |
C13H8N2 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
3,5-diazatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-8-4-5-10-12(8)9(3-1)6-11-13(10)15-7-14-11/h1-4,6-7H,5H2 |
Clave InChI |
BEZXPMKVMKFGBO-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C=CC=C3C2=C1C4=NC=NC4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
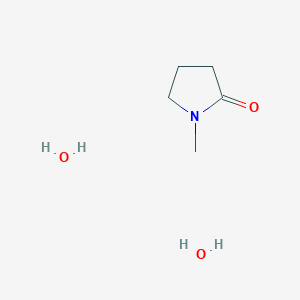
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
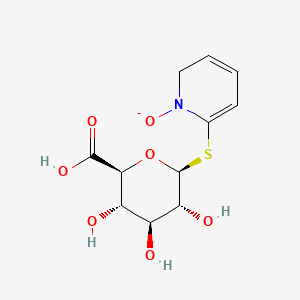
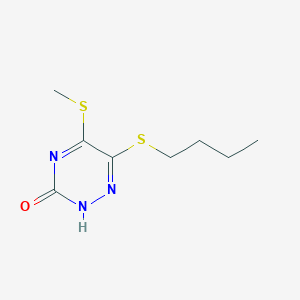
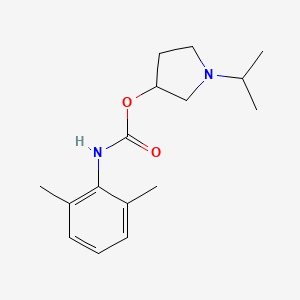
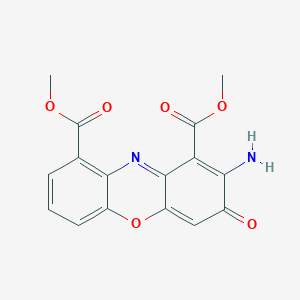

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
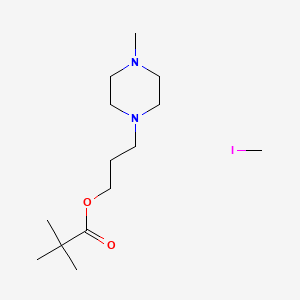

![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
